molecular formula C10H10F3NO2 B6257694 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid CAS No. 135235-90-4

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No.: B6257694
CAS No.: 135235-90-4
M. Wt: 233.2
InChI Key:
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Description

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid typically involves the introduction of the trifluoromethyl group and the amino group onto a phenylbutanoic acid scaffold. One common method involves the reaction of 3-phenylbutanoic acid with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequently, the amino group is introduced through amination reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used to investigate the effects of trifluoromethylation on biological activity and enzyme interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for drug development targeting various diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its trifluoromethyl group can enhance the performance of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-amino-4,4,4-trifluorobutanoic acid
  • 4,4,4-trifluoro-3-phenylbutanoic acid
  • 3-amino-4-phenylbutanoic acid

Comparison: Compared to similar compounds, 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the simultaneous presence of the trifluoromethyl group and the phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

CAS No.

135235-90-4

Molecular Formula

C10H10F3NO2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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